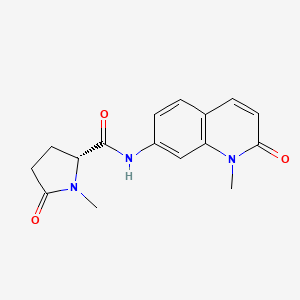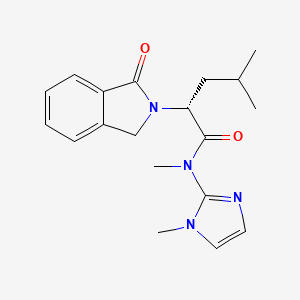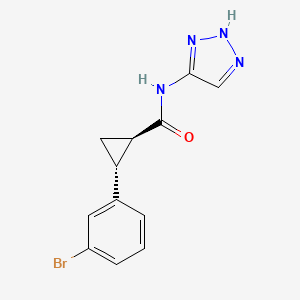
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors.
Mécanisme D'action
The mechanism of action of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide involves the inhibition of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These protein kinases are involved in the regulation of various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of these protein kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels (angiogenesis). These effects make this compound a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its ability to inhibit the activity of several protein kinases, which are involved in the regulation of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
Orientations Futures
There are several future directions for the research on (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide. One of the most promising directions is the development of this compound as an anti-cancer drug. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated. Another future direction is the exploration of the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with N-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl isocyanate to obtain this compound.
Applications De Recherche Scientifique
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. It has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell growth and division. Therefore, this compound has the potential to be used as an anti-cancer drug.
Propriétés
IUPAC Name |
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-12(6-8-15(18)21)16(22)17-11-5-3-10-4-7-14(20)19(2)13(10)9-11/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDQBYIBNTOLM-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![4-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7347363.png)
![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7347386.png)
![7-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B7347390.png)



![(1R,2R)-2-methoxy-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7347416.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)